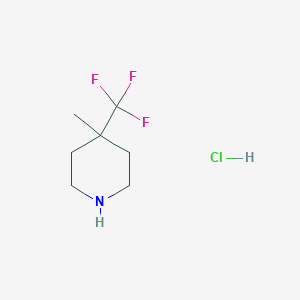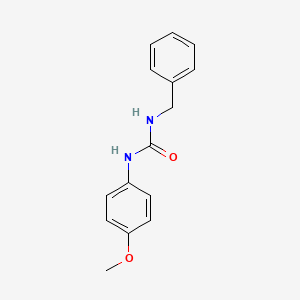
1-Benzyl-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-3-(4-methoxyphenyl)urea” is a chemical compound with the molecular formula C16H18N2O2 . It is also known as Urea, N-[(4-methoxyphenyl)methyl]-N’-(phenylmethyl)- .
Molecular Structure Analysis
The molecular weight of “1-Benzyl-3-(4-methoxyphenyl)urea” is 270.3263 . The IUPAC Standard InChI is InChI=1S/C16H18N2O2/c1-20-15-9-5-8-14 (10-15)12-18-16 (19)17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3, (H2,17,18,19) .Wissenschaftliche Forschungsanwendungen
1. Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)
Compounds similar to 1-Benzyl-3-(4-methoxyphenyl)urea have been identified as potent inhibitors of ROCK1 and 2, a class of enzymes implicated in various physiological processes, including cell motility, proliferation, and differentiation. Notably, derivatives with hydroxy, methoxy, and amino groups at the meta position of the phenyl ring have been found to be the most potent inhibitors (Pireddu et al., 2012).
2. Antimicrobial Activity
Certain urea derivatives, including those related to 1-Benzyl-3-(4-methoxyphenyl)urea, have been synthesized and evaluated for their antimicrobial activities. These compounds, when functionalized appropriately, show effectiveness against a variety of bacterial and yeast strains (Korkusuz et al., 2013).
3. Interaction with DNA
Urea derivatives have been studied for their ability to interact with DNA, with some showing a preference for intercalative modes of binding. These interactions are significant in understanding the molecular mechanisms of various biological processes and potential drug-DNA interactions (Ajloo et al., 2015).
4. Anticancer Investigations
Urea derivatives, including those structurally related to 1-Benzyl-3-(4-methoxyphenyl)urea, have been synthesized and tested for their anticancer properties. Some of these compounds exhibit promising in vitro anticancer activity, especially against specific cancer cell lines (Mustafa et al., 2014).
5. Free Radical Scavenging
Derivatives of 1-Benzyl-3-(4-methoxyphenyl)urea have been studied as free radical scavengers, particularly in the context of myocardial infarction. These compounds can inhibit the generation of harmful radicals in biological systems, potentially offering therapeutic benefits in conditions involving oxidative stress (Hashimoto et al., 2001; Yamashita et al., 2000).
6. Isolation from Natural Sources
Certain urea derivatives, including N-Benzyl-N'-(4-methoxybenzyl)urea, have been isolated from natural sources like Pentadiplandra brazzeana. These compounds' natural occurrence and potential bioactivities make them subjects of interest in phytochemical and pharmacological research (Tsopmo et al., 1999).
7. Nonlinear Optical Properties
Some derivatives of 1-Benzyl-3-(4-methoxyphenyl)urea have been investigated for their nonlinear optical properties. These materials are of interest in the development of optical devices and photonics (Kagawa et al., 1993; Crasta et al., 2004).
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-9-7-13(8-10-14)17-15(18)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUQBXBQWXKLLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-methoxyphenyl)urea | |
CAS RN |
126679-87-6 |
Source


|
| Record name | 1-(P-ANISYL)-3-BENZYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


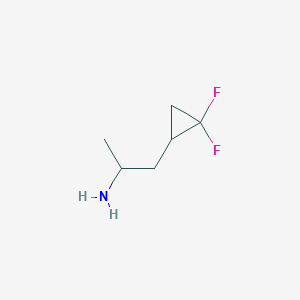
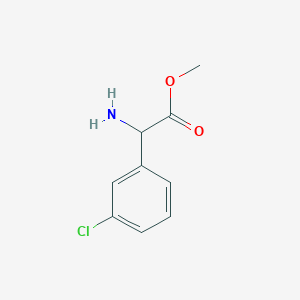
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)
![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)


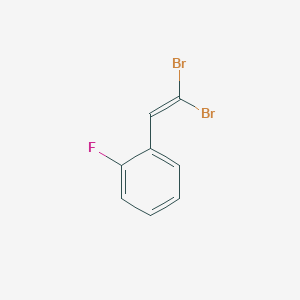
![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)

